molecular formula C9H12Br2O B1615285 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one CAS No. 5682-79-1

3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one

Cat. No.: B1615285
CAS No.: 5682-79-1
M. Wt: 296 g/mol
InChI Key: PUEVYUYFTVIIKD-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one is an organic compound with the molecular formula C9H12Br2O It is characterized by the presence of two bromine atoms and two methyl groups attached to a heptadienone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one can be synthesized through the bromination of 2,6-dimethyl-2,5-heptadien-4-one. The reaction typically involves the addition of bromine (Br2) to the double bonds of the heptadienone under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to ensure selective addition of bromine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-dibromo-2,6-dimethyl-2,5-heptadien-4-one involves its interaction with various molecular targets and pathways. The bromine atoms and the conjugated diene system play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit or activate specific enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-2,5-heptadien-4-one: A precursor to 3,5-dibromo-2,6-dimethyl-2,5-heptadien-4-one, lacking the bromine atoms.

    3,5-Dichloro-2,6-dimethyl-2,5-heptadien-4-one: Similar structure but with chlorine atoms instead of bromine.

    3,5-Diiodo-2,6-dimethyl-2,5-heptadien-4-one: Similar structure but with iodine atoms instead of bromine.

Uniqueness

This compound is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and its potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3,5-dibromo-2,6-dimethylhepta-2,5-dien-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Br2O/c1-5(2)7(10)9(12)8(11)6(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEVYUYFTVIIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C(=C(C)C)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063977
Record name 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5682-79-1
Record name 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5682-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above crude, 2,3,5,6-tetrabromo-2,6-dimethyl-4-heptanone was dissolved in 200 ml. of methylene chloride and the solution was cooled to about -10° C. with an ice-methanol bath. To this solution, 250 ml of pyridine was added under a nitrogen atmosphere. The mixture was stirred about fifteen hours while the temperature was maintained at less than 25° C. The reaction mixture was poured into 800 ml of 15% solution of sulfuric acid in ice water (prepared by the addition of ice to 400 ml of 30% of sulfuric acid solution until the total volume reached 800 ml). The aqueous layer was extracted with three 150 ml portions of methylene chloride. The combined methylene chloride extracts were washed with two 250 ml portions of 30% aqueous sulfuric acid and then with three 300 ml portions of water, dried over anhydrous sodium sulfate and evaporated under reduced pressure (pot temperature less than 50° C.). 3,5-Dibromo-2,6-dimethyl-2,5-heptadiene-4-one (wt. 157.75 g) was obtained as a light brown oil containing about 8% solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one

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